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Compound of Interest

Compound Name: Tomatine

Cat. No.: B1682986

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a-tomatine, a steroidal glycoalkaloid
found in tomato plants, and its potential as an antifungal agent. It includes detailed application
notes, experimental protocols, and quantitative data to support the research and development
of tomatine-based antifungal treatments.

Introduction

a-Tomatine is a naturally occurring glycoalkalaloid in tomato plants (Solanum lycopersicum),
where it acts as a key component of the plant's defense mechanism against a wide range of
pathogens, including fungi, bacteria, and insects.[1][2][3] Its potent fungitoxic properties make it
a compelling candidate for the development of novel antifungal therapeutics. This document
outlines the mechanisms of action, antifungal efficacy, and key experimental procedures for
working with tomatine.

Mechanisms of Antifungal Action

The antifungal activity of a-tomatine is attributed to two primary mechanisms: disruption of the
fungal cell membrane and induction of programmed cell death.

2.1. Membrane Disruption via Sterol Complexation
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The most well-documented mechanism involves the interaction of tomatine with sterols in the

fungal cell membrane.[4]

» Binding: The aglycone portion of the tomatine molecule binds to 3-3-hydroxy sterols, such
as ergosterol, which are essential components of fungal membranes.[1][5]

o Complex Formation: Tomatine and sterols form 1:1 complexes.[1] As these complexes
accumulate, they immobilize the sterols, leading to the formation of irreversible matrices.[1]

o Permeability and Leakage: This process disrupts the membrane's integrity, forming pores
and tubular structures that cause the leakage of essential cellular contents, ultimately
leading to cell death.[1][4]

This action is pH-dependent, with tomatine being significantly more effective at a higher pH
where the molecule is unprotonated, facilitating its ability to bind with sterols.[1][6]
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Mechanism of tomatine-induced membrane disruption.

2.2. Induction of Programmed Cell Death (Apoptosis)
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In addition to direct membrane damage, a-tomatine can induce a programmed cell death
(PCD) cascade in some fungi, such as Fusarium oxysporum.[7] This process is mediated by
the generation of reactive oxygen species (ROS).

Key events in this pathway include:

Activation of phosphotyrosine kinase and G-protein signaling pathways.[7]

Elevation of intracellular calcium (Ca2?*) levels.[7]

Accumulation of ROS, leading to mitochondrial dysfunction.[7]

Activation of caspases, which execute the apoptotic process.[7]
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Apoptotic signaling pathway induced by a-tomatine.
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Quantitative Antifungal Activity Data

The efficacy of a-tomatine varies significantly among different fungal species. The following
table summarizes key quantitative data from published studies.

Fungal
g. Test Parameter Value (mM) Value (pM) Reference
Species
Colletotrichum
) MCi1o0 2.0 2000 [1]
orbiculare
Stemphylium
o MCzo0 0.4 400 [1]
linicola
Helminthosporiu
_ MC1o0 0.13 130 [1]
m turcicum
Phytomonas
ICso0 0.0099 9.9 [8]
serpens
Tomato
Pathogens EDso (Tolerance) >0.3 > 300 [519]
(various)
Saprophytes/Non .
EDso (Sensitivity) <0.3 < 300 [519]
-pathogens

MC1o00: Minimum concentration for 100% inhibition of mycelial growth. ICso: Half-maximal
inhibitory concentration. EDso: Effective dose for 50% inhibition of radial growth.

Experimental Protocols

4.1. Protocol 1: Extraction and Purification of a-Tomatine

This protocol describes a general method for extracting and purifying a-tomatine from green
tomato plant material, adapted from multiple sources.[10][11][12]
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Workflow for a-tomatine extraction and purification.
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Methodology:

 Homogenization: Chop fresh green tomato material (e.g., 50 g) and homogenize in a blender
with 200 mL of 2% acetic acid in methanol.[11]

» Concentration: Concentrate the resulting mixture using a rotary evaporator at reduced
pressure until a volume of approximately 10-15 mL is reached.[11]

» Acidification & Clarification: Dissolve the concentrate in 80 mL of 0.2 N HCI and centrifuge at
18,000 x g for 10 minutes at 5°C. Collect the supernatant.[11]

e Precipitation: Add concentrated ammonium hydroxide to the supernatant to raise the pH to
approximately 10.5, which will precipitate the glycoalkaloids.[10][11] Heat in a water bath at
65°C for 50 minutes, then refrigerate overnight to complete precipitation.[11]

o Collection of Crude Extract: Centrifuge at 18,000 x g for 10 minutes to pellet the crude
tomatine glycoalkaloids (TGA). Wash the pellet twice with 2% ammonium hydroxide
solution. Dry the final pellet under reduced pressure.[11]

e Purification (HPLC):
o Dissolve the dried pellet in the mobile phase.

o Perform purification using a High-Performance Liquid Chromatography (HPLC) system. A
common method uses a reverse-phase C18 or an amino (NHz) column.[10][13]

o Example HPLC Conditions:

Column: Inertsil ODS-2, 5 um[10]

Mobile Phase: Acetonitrile/20mM KH2POa4 (24:76, v/v)[10]

Flow Rate: 1.0 mL/min

Detection: UV at 208 nm[10]

o Collect the fraction corresponding to the a-tomatine peak based on the retention time of a
pure standard.
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4.2. Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a-
tomatine against a target fungus, based on the Clinical and Laboratory Standards Institute
(CLSI) M27/M38 guidelines.[14][15]

Methodology:

o Stock Solution Preparation: Prepare a stock solution of purified a-tomatine in a suitable
solvent (e.g., DMSO). Note that tomatine solubility is pH-dependent.[12][16]

¢ Inoculum Preparation: Culture the test fungus on an appropriate agar medium (e.g., Potato
Dextrose Agar). Prepare a fungal inoculum suspension in sterile saline, adjusting the
concentration to a standard density (e.g., 0.5-2.5 x 103 cells/mL for yeasts) using a
spectrophotometer or hemocytometer.[17]

o Plate Preparation:

o In a 96-well microtiter plate, add 100 pL of appropriate broth medium (e.g., RPMI 1640) to
each well.

o Add 100 pL of the tomatine stock solution to the first well of a row and perform 2-fold
serial dilutions across the plate, leaving a positive control (no drug) and a negative control
(no fungus) well.

e Inoculation: Add 100 uL of the prepared fungal inoculum to each well (except the negative
control). The final volume in each well will be 200 pL.

 Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[15]

e MIC Determination: The MIC is defined as the lowest concentration of a-tomatine that
causes a significant inhibition of fungal growth (e.g., 250% or >80% reduction) compared to
the positive control. Growth inhibition can be assessed visually or by reading the optical
density (OD) with a microplate reader.

Fungal Resistance and Detoxification
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A critical consideration in drug development is the potential for microbial resistance. Fungi have
evolved two primary strategies to tolerate tomatine:

 Membrane Modification: Some fungi alter the sterol composition of their cell membranes,
reducing the number of binding sites for tomatine.[4]

» Enzymatic Detoxification: Many pathogenic fungi produce enzymes called tomatinases.
These enzymes hydrolyze the glycosidic bonds of tomatine, removing sugar residues to
produce the less toxic aglycone, tomatidine.[1][4]

Fungal Cell

o-Tomatine

Binds to \Substrate for

Enzyme:
Tomatinase

Target:

D des t
Cell Membrane egrades o

Modification of Tomatidine
(Alternative Mech.) (Less Toxic)

Contributes to

Fungal Tolerance/
Resistance

Click to download full resolution via product page

Fungal resistance mechanisms to a-tomatine.
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Understanding these resistance mechanisms is vital for designing effective treatment
strategies, such as developing tomatinase inhibitors or combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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